7-Bromo-6-methylbenzofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methylbenzofuran typically involves the bromination of 6-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 6-methylbenzofuran.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 6-methylbenzofuran.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
7-Bromo-6-methylbenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-6-methylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific biological target.
Comparison with Similar Compounds
6-Methylbenzofuran: Lacks the bromine substituent, resulting in different chemical and biological properties.
7-Bromobenzofuran: Lacks the methyl group, which can affect its reactivity and biological activity.
Other Substituted Benzofurans: Compounds with different substituents at various positions on the benzofuran ring can exhibit diverse properties and applications.
Uniqueness: 7-Bromo-6-methylbenzofuran is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents allows for targeted modifications and applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C9H7BrO |
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Molecular Weight |
211.05 g/mol |
IUPAC Name |
7-bromo-6-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7BrO/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5H,1H3 |
InChI Key |
NYPDKDDGBLICHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CO2)Br |
Origin of Product |
United States |
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